2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid
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Overview
Description
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a trifluoromethyl group attached to the quinazoline ring, which is further connected to a butanedioic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Butanedioic Acid Moiety: The final step involves the coupling of the quinazoline derivative with butanedioic acid or its derivatives under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinazoline ring or the butanedioic acid moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates, DMF (dimethylformamide).
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Functionalized quinazoline derivatives with various substituents replacing the trifluoromethyl group.
Scientific Research Applications
2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the inhibition of specific pathways. For example, in cancer cells, the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds share a similar quinazoline core and trifluoromethyl group but differ in the attached functional groups.
Quinazolinone derivatives: These compounds have a quinazoline core with various substituents, offering a range of biological activities.
Uniqueness: 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanedioic acid is unique due to the presence of both the trifluoromethyl group and the butanedioic acid moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O4/c14-13(15,16)12-18-7-4-2-1-3-6(7)10(19-12)17-8(11(22)23)5-9(20)21/h1-4,8H,5H2,(H,20,21)(H,22,23)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCALHOMQXCFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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